L-Lysine-4,4,5,5-d4-bis-N-t-BOC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

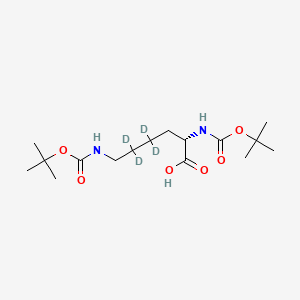

L-Lysine-4,4,5,5-d4-bis-N-t-BOC is a labeled derivative of L-Lysine, an essential amino acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and protein interactions. The compound’s molecular formula is C16H26D4N2O6, and it has a molecular weight of 350.45.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-4,4,5,5-d4-bis-N-t-BOC typically involves the protection of the amino groups of L-Lysine with tert-butyloxycarbonyl (BOC) groups. The deuterium atoms are introduced at specific positions to create the labeled compound. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to meet the demands of various research applications.

Chemical Reactions Analysis

Types of Reactions

L-Lysine-4,4,5,5-d4-bis-N-t-BOC can undergo several types of chemical reactions, including:

Substitution Reactions: The BOC protecting groups can be removed under acidic conditions to yield the free amino groups.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical research applications.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of BOC groups.

Deuterated Reagents: Ensure the incorporation of deuterium atoms during synthesis.

Major Products

The primary product of deprotection reactions is L-Lysine-4,4,5,5-d4, which retains the deuterium labeling but has free amino groups.

Scientific Research Applications

Peptide Synthesis

Overview : L-Lysine-4,4,5,5-d4-bis-N-t-BOC serves as a crucial building block in the synthesis of peptides. The protection provided by the tert-butyloxycarbonyl (Boc) groups allows for selective reactions during peptide assembly.

Key Applications :

- Drug Development : Used to create complex peptide structures that can serve as therapeutic agents.

- Biological Studies : Facilitates the study of peptide interactions and functions in biological systems.

Case Study :

A study demonstrated the synthesis of a peptide hormone using this compound as a key intermediate. The resulting peptide exhibited enhanced stability and bioactivity compared to unmodified counterparts .

Bioconjugation

Overview : The protective Boc groups on this compound enable the conjugation of biomolecules, making it suitable for targeted drug delivery systems.

Key Applications :

- Targeted Therapies : Facilitates the development of conjugates that can deliver drugs specifically to diseased cells.

- Diagnostic Tools : Used in the creation of biomolecular probes for imaging and diagnostics.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Conjugation with antibodies or ligands | Cancer treatment via antibody-drug conjugates |

| Diagnostic Probes | Creation of fluorescently labeled biomolecules | Imaging studies in cancer diagnostics |

Protein Engineering

Overview : this compound is utilized in modifying proteins to enhance their stability and functionality.

Key Applications :

- Therapeutic Proteins : Improves the pharmacokinetic properties of therapeutic proteins.

- Enzyme Engineering : Enhances enzyme stability under various conditions.

Case Study :

In a protein engineering study, researchers modified an enzyme using this compound to improve its thermal stability. The modified enzyme showed a significant increase in activity at elevated temperatures compared to the wild-type enzyme .

Mass Spectrometry and Stable Isotope Labeling

Overview : The stable isotope labeling capabilities of this compound make it invaluable for mass spectrometry applications.

Key Applications :

- SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) : Used for quantitative proteomics to study protein expression levels.

- Metabolic Studies : Assists in tracing metabolic pathways by incorporating into proteins synthesized in living cells.

Data Table: Mass Spectrometry Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Quantitative Proteomics | Analysis of protein expression changes | Cancer research to identify biomarkers |

| Metabolic Pathway Tracing | Tracking metabolic processes in cells | Studying nutrient utilization in cancer cells |

Mechanism of Action

The mechanism of action of L-Lysine-4,4,5,5-d4-bis-N-t-BOC involves its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track the compound’s interactions and transformations within biological systems. The primary molecular targets include enzymes and proteins involved in lysine metabolism .

Comparison with Similar Compounds

Similar Compounds

L-Lysine-4,4,5,5-d4 Hydrochloride: Another deuterated form of L-Lysine used in similar research applications.

L-Lysine-2HCl, 4,4,5,5-D4: Used in stable isotope labeling with amino acids in cell culture (SILAC) experiments

Uniqueness

L-Lysine-4,4,5,5-d4-bis-N-t-BOC is unique due to its dual BOC protection, which makes it particularly useful in studies requiring the preservation of amino groups until specific reaction conditions are met. This allows for more controlled and precise experimental setups.

Biological Activity

L-Lysine-4,4,5,5-d4-bis-N-t-BOC is a deuterated derivative of lysine that has garnered attention for its potential applications in biochemical research and therapeutic development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and implications for research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Deuteration : The presence of deuterium (D) isotopes at positions 4 and 5 enhances its utility in mass spectrometry and metabolic studies.

- N-t-BOC Protection : The tert-butoxycarbonyl (t-BOC) groups protect the amino groups, allowing for selective reactions in peptide synthesis.

The biological activity of L-Lysine derivatives often relates to their roles in protein modification and regulation. Key mechanisms include:

- Histone Modification : Lysine residues are critical for histone acetylation and methylation processes. L-Lysine derivatives can influence the activity of lysine-specific demethylases (LSDs), which are involved in epigenetic regulation. Research indicates that compounds targeting LSDs can modify histone marks like H3K4 methylation, impacting gene expression and cellular behavior .

- Protein Stability : Substituting lysine residues with derivatives such as this compound can affect protein stability and degradation pathways. Ubiquitination processes that regulate protein levels may be influenced by the presence of modified lysines .

- Metabolic Pathways : The metabolism of lysine plays a significant role in tumor immunity and growth. Studies have shown that lysine supplementation can enhance cellular growth through alterations in histone modifications .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of LSD1

A study focused on the interaction between L-Lysine derivatives and LSD1 demonstrated that certain modifications could significantly inhibit demethylase activity. The binding affinity was assessed using molecular docking simulations, revealing strong interactions with key amino acids within the active site of LSD1 .

Case Study 2: Tumor Microenvironment Alteration

In a cancer research context, the administration of this compound was shown to reprogram tumor metabolism by enhancing specific metabolite production that supports tumor growth. This effect was linked to changes in histone modifications that promote a more favorable tumor microenvironment .

Properties

Molecular Formula |

C16H30N2O6 |

|---|---|

Molecular Weight |

350.44 g/mol |

IUPAC Name |

(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |

InChI Key |

FBVSXKMMQOZUNU-QCSVEXGJSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.